5-Bromo-4-(bromomethyl)-2-methylpyridinehydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(bromomethyl)-2-methylpyridinehydrobromide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine atoms at the 5 and 4 positions, a methyl group at the 2 position, and a hydrobromide salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(bromomethyl)-2-methylpyridinehydrobromide typically involves the bromination of 2-methylpyridine. The process can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of automated systems and reactors ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(bromomethyl)-2-methylpyridinehydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Coupling: Palladium catalysts in the presence of arylboronic acids and bases like potassium carbonate.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine carboxylic acids.
Coupling: Formation of biaryl pyridine derivatives.
Scientific Research Applications
5-Bromo-4-(bromomethyl)-2-methylpyridinehydrobromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(bromomethyl)-2-methylpyridinehydrobromide involves its ability to act as an electrophile in various chemical reactions. The bromine atoms provide sites for nucleophilic attack, facilitating substitution reactions. Additionally, the compound can undergo oxidative transformations, leading to the formation of reactive intermediates that can further participate in subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
4-Bromo-2-methylpyridine: Similar structure but lacks the second bromine atom, affecting its reactivity and applications.
2-Bromo-4-methylpyridine: Different substitution pattern, leading to variations in chemical behavior.
Uniqueness
5-Bromo-4-(bromomethyl)-2-methylpyridinehydrobromide is unique due to the presence of both bromine atoms and the bromomethyl group, which enhances its reactivity and versatility in various chemical transformations. This makes it a valuable compound in synthetic organic chemistry and related fields .
Properties
Molecular Formula |
C7H8Br3N |
---|---|
Molecular Weight |
345.86 g/mol |
IUPAC Name |
5-bromo-4-(bromomethyl)-2-methylpyridine;hydrobromide |
InChI |
InChI=1S/C7H7Br2N.BrH/c1-5-2-6(3-8)7(9)4-10-5;/h2,4H,3H2,1H3;1H |
InChI Key |
JRKIGVCWTYWCMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.